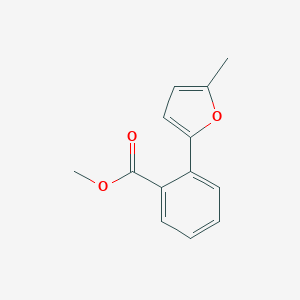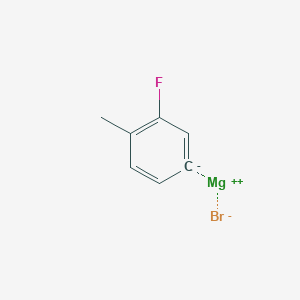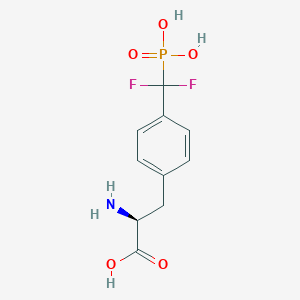
4-(Phosphonodifluoromethyl)-L-phenylalanine
Overview
Description
4-(Phosphonodifluoromethyl)-L-phenylalanine is a compound that plays a significant role in cellular signal transduction . It has a molecular formula of C10H12F2NO5P and a molecular weight of 295.18 g/mol .
Synthesis Analysis
The synthesis of 4-(Phosphonodifluoromethyl)-L-phenylalanine involves the incorporation of phosphotyrosyl mimetic into signal transduction-directed peptides . This process is often used in the preparation of fluoro-4-(phosphonomethyl)-D,L-phenylalanine and hydroxy-4-(phosphonomethyl)-D,L-phenylalanine, which are suitably protected for solid-phase synthesis of peptides containing hydrolytically stable analogs of O-phosphotyrosine .Chemical Reactions Analysis
The chemical reactions involving 4-(Phosphonodifluoromethyl)-L-phenylalanine are primarily related to its role in cellular signal transduction . It is incorporated into synthetic phosphotyrosyl-containing peptides based on cognate sequences surrounding these phosphotyrosyl residues .Scientific Research Applications
Synthesis and Peptide Analogues : Burke et al. (1993) reported the synthesis of 4-phosphono(difluoromethyl)-D,L-phenylalanine and its derivatives, which were used for solid-phase synthesis of SH2-related peptides containing nonhydrolyzable phosphotyrosyl mimetics (Burke, Smyth, Otaka, & Roller, 1993).
Binding Affinity and Cellular Uptake : Stankovic et al. (1997) found that incorporating 4-phosphonodifluoromethyl-phenylalanine into SH2 targeted peptides and peptidomimetic ligands affected binding affinity and selectivity towards Src and Abl SH2 domains. This compound also helped in producing prodrugs with excellent cellular delivery and reconversion rates (Stankovic et al., 1997).
Inhibition of Insulin Receptor Dephosphorylation : Burke et al. (1994) demonstrated that a hexameric peptide containing phosphonodifluoromethyl phenylalanine was exceptionally potent in inhibiting PTP 1B-mediated dephosphorylation of the insulin receptor, indicating its potential as a powerful PTP inhibitor (Burke, Kole, & Roller, 1994).
Synthesis and Therapeutic Role in Signal Transduction : A review by Wardle et al. (2010) highlighted the development and application of 4-(phosphonodifluoromethyl)phenylalanine in peptidomimetic ligands targeting proteins in dysfunctional intracellular signal transduction pathways. The review also discussed the chemical synthesis and utility of related phosphotyrosine analogues (Wardle, Hudson, & Bligh, 2010).
Potent Inhibition of Protein-Tyrosine Phosphatases : Chen et al. (1995) found that phosphonodifluoromethyl phenylalanine was more effective than its counterpart phosphonomethyl phenylalanine in inhibiting protein tyrosine phosphatases. This was attributed to the introduction of fluorine atoms, enhancing binding affinity and mimicking phosphate ester oxygen in phosphotyrosine (Chen et al., 1995).
Safety And Hazards
properties
IUPAC Name |
(2S)-2-amino-3-[4-[difluoro(phosphono)methyl]phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2NO5P/c11-10(12,19(16,17)18)7-3-1-6(2-4-7)5-8(13)9(14)15/h1-4,8H,5,13H2,(H,14,15)(H2,16,17,18)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRDUMKHDIFUQGB-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)C(F)(F)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)C(F)(F)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Phosphonodifluoromethyl)-L-phenylalanine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



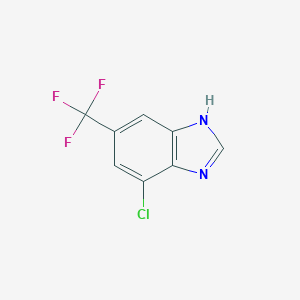
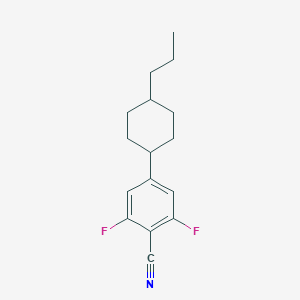
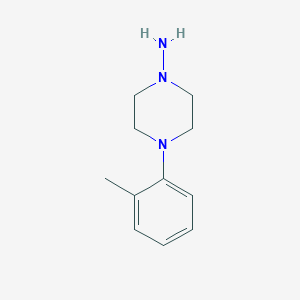
![2-Isopropylbenzo[d]thiazol-7-ol](/img/structure/B71443.png)
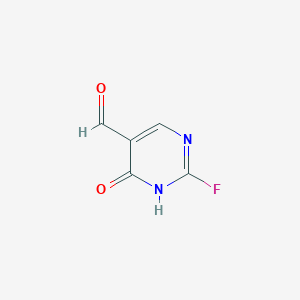
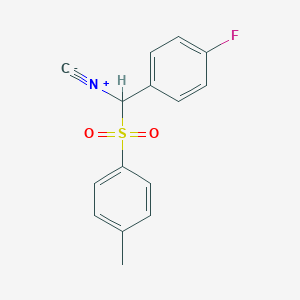
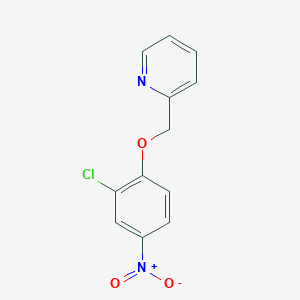
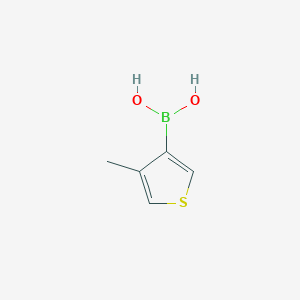
![4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carboxylic acid](/img/structure/B71453.png)
